molecular formula C7H10BNO3 B8251147 (5-Amino-2-(hydroxymethyl)phenyl)boronic acid

(5-Amino-2-(hydroxymethyl)phenyl)boronic acid

Cat. No. B8251147
M. Wt: 166.97 g/mol
InChI Key: OSUCVBVWCGEPNU-UHFFFAOYSA-N
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Description

(5-Amino-2-(hydroxymethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H10BNO3 and its molecular weight is 166.97 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Carbohydrate Binding and Sensing

Ortho-hydroxymethyl phenylboronic acid derivatives have shown a unique ability to complex with model glycopyranosides under physiological conditions. This property is particularly significant because many cell-surface glycoconjugates present free 4,6-diols, enabling the potential use of these boronic acids in the design of oligomeric receptors and sensors. This could notably expand the applications of boronic acids in the selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

2. Multifunctional Compound Structure

The introduction of an aminophosphonic acid group into a boronic acid may offer new opportunities for application, particularly in the fields of medicine, agriculture, and industrial chemistry. Studies on the structure of such multifunctional compounds revealed the attachment of three different substituents to a central C-H group, potentially providing diverse functionalities and applications (Zhang et al., 2017).

3. Catalysis in Peptide Synthesis

Ortho-aminomethylphenylboronic acids have been used as catalysts in direct amide bond synthesis between carboxylic acids and amines, a method that can be applied to a large range of substrates. This catalytic activity is especially valuable for peptide synthesis, as it can couple N-Boc-protected amino acids with little racemization, highlighting the potential of boronic acids in synthetic chemistry (El Dine et al., 2015).

4. Fluorescence Modulation and Sensing

The ortho-aminomethyl group in phenylboronic acids enhances the affinity towards diols at neutral pH, facilitating diol binding and potentially enabling their use in carbohydrate sensing. The modulation of fluorescence of appended fluorophores upon diol binding, often associated with these compounds, can be tied to vibrational-coupled excited-state relaxation, offering insights into the photophysics of these sensors (Sun et al., 2019).

properties

IUPAC Name

[5-amino-2-(hydroxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10-12H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUCVBVWCGEPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N)CO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.